Aframodial

Description

Structure

3D Structure

Properties

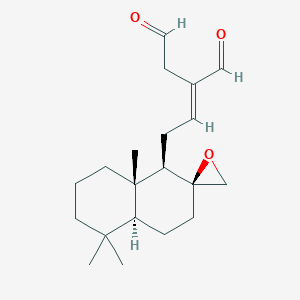

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(2E)-2-[2-[(1R,2S,4aS,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial |

InChI |

InChI=1S/C20H30O3/c1-18(2)9-4-10-19(3)16(18)7-11-20(14-23-20)17(19)6-5-15(13-22)8-12-21/h5,12-13,16-17H,4,6-11,14H2,1-3H3/b15-5+/t16-,17+,19-,20+/m0/s1 |

InChI Key |

ZAWCPGMKVKTLKI-NOFOYWHNSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C/C=C(\CC=O)/C=O)CO3)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC=C(CC=O)C=O)CO3)C)C |

Synonyms |

8,17-epoxylabd-12-ene-15,16-dial 8,17-epoxylabd-12-ene-15,16-dial, (1R-(1alpha(E),2alpha,4abeta,8aalpha))-isomer aframodial ZT-dial |

Origin of Product |

United States |

Occurrence and Botanical Sourcing

Genus Aframomum (Zingiberaceae) Species as Primary Sources

The genus Aframomum, part of the Zingiberaceae family, comprises approximately 80 species of large herbs native to West and Central Africa tandfonline.comtandfonline.comresearchgate.net. This genus is particularly noted for its production of labdane (B1241275) diterpenoids and flavonoids, which often serve as chemotaxonomic markers for the genus tandfonline.comtandfonline.comresearchgate.netresearchgate.net. Aframodial has been consistently isolated from the seeds of several Aframomum species.

Aframomum polyanthum

This compound has been isolated from the seeds of Aframomum polyanthum tandfonline.comtandfonline.comd-nb.infopherobase.comresearchgate.net.

Aframomum masuianum

The seeds of Aframomum masuianum have been identified as a source from which this compound has been isolated tandfonline.comtandfonline.compherobase.comresearchgate.net.

Aframomum kayserianum

Aframomum kayserianum is another species from which this compound has been isolated, specifically from its seeds tandfonline.comtandfonline.compherobase.comresearchgate.netnih.govnih.gov. Research indicates that this compound can be obtained from A. kayserianum seeds at a concentration of approximately 5g/kg dry weight ui.edu.ng.

Aframomum sulcatum

This compound has been isolated from the seeds of Aframomum sulcatum tandfonline.comtandfonline.comui.edu.ngug.edu.ghscispace.com. This species is native to West Tropical Africa and grows primarily in wet tropical biomes kew.org.

Aframomum longifolius

The seeds of Aframomum longifolius have been found to contain this compound nih.govethernet.edu.etthieme-connect.comresearchgate.net.

Aframomum arundinaceum

This compound has been isolated from the fruits and seeds of Aframomum arundinaceum tandfonline.comtandfonline.comnih.govnih.govui.edu.ngresearchgate.netscispace.com.

The following table summarizes the primary botanical sources of this compound:

| Aframomum Species | Plant Part | Presence of this compound | Detailed Research Findings |

| A. polyanthum | Seeds | Isolated | - |

| A. masuianum | Seeds | Isolated | - |

| A. kayserianum | Seeds | Isolated | ~5g/kg dry weight of seeds ui.edu.ng |

| A. sulcatum | Seeds | Isolated | - |

| A. longifolius | Seeds | Isolated | - |

| A. arundinaceum | Fruits/Seeds | Isolated | - |

Aframomum latifolium

This compound has been successfully isolated from the seeds of Aframomum latifolium tandfonline.comtandfonline.com. This contributes to the understanding of the phytochemical composition of this particular species within the Aframomum genus.

Aframomum daniellii

Aframomum daniellii, also known as African cardamom, is a well-established source of this compound. The compound was initially isolated from the seeds of A. daniellii uncst.go.ugresearchgate.netscispace.com. Studies have indicated that extracts from A. daniellii contain this compound alongside other bioactive diterpenoids uncst.go.ug. The seeds of A. daniellii are widely used medicinally and as a food spice in regions such as Cameroon scispace.com.

Aframomum aulacocarpos

The seed extracts of Aframomum aulacocarpos have been found to contain this compound and other bioactive diterpenoids uncst.go.ug. Notably, this compound co-occurs with novel diterpenoids, including aulacocarpinolide, aulacocarpin A, and aulacocarpin B, in A. aulacocarpos researchgate.netscispace.com. The presence of these compounds has been confirmed through detailed spectroscopic techniques such as high-field 1D, 2D, and 3D NMR researchgate.netscispace.com.

Beyond these specific species, this compound has also been isolated from the seeds of other Aframomum species, including Aframomum polyanthum, A. masuianum, A. kayserianum, A. sulcatum, A. longifolius, and A. arundinaceum tandfonline.comtandfonline.comui.edu.ng. Some of these species, such as A. polyanthum, A. masuianum, and A. kayserianum, contain comparable amounts of this compound (approximately 5g/kg dry weight of seeds) to those found in A. daniellii scispace.com.

Other Botanical Sources

While Aframomum species are primary sources, this compound has also been detected in other plants within the Zingiberaceae family.

Alpinia galanga

This compound has been reported in Alpinia galanga, commonly known as greater galangal. Its concentration in this plant has been noted at approximately 0.0018% researchgate.netscispace.com. Alpinia galanga is a perennial herb cultivated in various regions, including South and North India, and is known for its diverse pharmacological properties irjmets.comupdatepublishing.com.

Zingiber officinale

Zingiber officinale, widely recognized as ginger, also contains this compound. Research indicates its presence in ginger at a concentration of about 0.04% researchgate.netscispace.comsemanticscholar.orgresearchgate.net. Ginger is a potent source of various phytochemicals and has been traditionally used for its medicinal properties semanticscholar.orgresearchgate.net.

The distribution of this compound across these botanical sources can be summarized in the following table:

| Botanical Source | This compound Presence | Concentration (Approx.) | Reference |

| Aframomum latifolium | Isolated from seeds | Not specified | tandfonline.comtandfonline.com |

| Aframomum daniellii | Isolated from seeds | 5g/kg dry weight of seeds (comparable to other Aframomum species) | uncst.go.ugresearchgate.netscispace.com |

| Aframomum aulacocarpos | Present in seed extracts | Not specified | uncst.go.ugresearchgate.netscispace.com |

| Aframomum polyanthum | Isolated from seeds | 5g/kg dry weight of seeds | scispace.comui.edu.ng |

| Aframomum masuianum | Isolated from seeds | 5g/kg dry weight of seeds | scispace.comui.edu.ng |

| Aframomum kayserianum | Isolated from seeds | 5g/kg dry weight of seeds | scispace.comui.edu.ng |

| Aframomum sulcatum | Isolated from seeds | Not specified | tandfonline.comtandfonline.comui.edu.ng |

| Aframomum longifolius | Isolated from seeds | Not specified | tandfonline.comtandfonline.comui.edu.ng |

| Aframomum arundinaceum | Isolated from seeds | Not specified | tandfonline.comtandfonline.com |

| Alpinia galanga | Present | 0.0018% | researchgate.netscispace.com |

| Zingiber officinale | Present | 0.04% | researchgate.netscispace.comsemanticscholar.orgresearchgate.net |

Chemotaxonomic Implications of this compound Distribution

The distribution of this compound, a labdane diterpenoid, holds significant chemotaxonomic implications, particularly for the Zingiberaceae family. Chemotaxonomy, or chemosystematics, involves classifying and identifying organisms based on similarities and differences in their biochemical compositions tandfonline.comtandfonline.com. It is generally observed that plants within the same family tend to synthesize similar classes of compounds due to shared enzymatic machinery and biosynthetic pathways tandfonline.comtandfonline.com.

The Aframomum genus, along with other members of the Zingiberaceae family, is well-known for its production of labdane diterpenoids and flavonoids tandfonline.comtandfonline.comresearchgate.net. Diterpenoids, including this compound, constitute a major class of compounds isolated from the Aframomum genus researchgate.net. The consistent presence and diversity of diterpenoids, such as this compound, alongside flavonoids and sesquiterpenoids, can serve as a distinctive chemotaxonomic marker for the genus Aframomum, helping to differentiate it from other genera within the broader Zingiberaceae family researchgate.net. This suggests a conserved biosynthetic pathway for these compounds across these botanically related species.

Compound Information

Isolation and Structural Elucidation Methodologies

Extraction and Fractionation Techniques for Aframodial

The initial stage of isolating this compound from its natural sources typically involves extraction of the plant material, followed by various fractionation techniques to reduce sample complexity. Common methods for extracting natural products like diterpenoids involve maceration with organic solvents. For instance, methanolic extracts are frequently prepared from dried and powdered plant material, followed by filtration and concentration. nih.gov This crude extract, rich in a diverse array of phytochemicals, then undergoes fractionation.

Fractionation aims to separate compounds based on their physicochemical properties, such as polarity. Techniques like solvent partitioning can be employed, where the crude extract is sequentially partitioned between immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), methanol). nih.gov This process yields fractions with different chemical compositions, thereby enriching the target compounds.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy employed in natural product chemistry to isolate compounds with specific biological activities. researchgate.net This iterative process involves subjecting fractions obtained from initial extractions to a relevant biological assay. Active fractions are then further separated, and the resulting sub-fractions are re-assayed. This cycle continues until a pure, active compound is isolated. While this compound itself exhibits various biological activities, including antifungal properties, amibase.orgnih.gov the direct application of bioassay-guided fractionation for its isolation is generally implied by its presence in plants like Aframomum and Zingiber officinale, from which other bioactive compounds have been isolated using this approach. researchgate.net This systematic approach ensures that the isolation efforts are directed towards compounds of interest, even within complex mixtures.

Chromatographic Separation Methods

Following initial extraction and fractionation, chromatographic techniques are indispensable for the purification of this compound. These methods exploit differences in how compounds interact with a stationary phase and a mobile phase.

Common chromatographic methods employed in the isolation of natural products like this compound include:

Column Chromatography (CC): This is a widely used technique where the crude extract or a fraction is loaded onto a column packed with an adsorbent material, typically silica (B1680970) gel. nih.gov Elution is performed using a gradient of solvents, starting with non-polar solvents and gradually increasing polarity (e.g., hexane-ethyl acetate mixtures, chloroform-methanol mixtures). nih.gov Fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify those containing the target compound. nih.gov

Thin-Layer Chromatography (TLC): TLC serves as a rapid and effective tool for monitoring the progress of column chromatography, assessing the purity of fractions, and guiding further separation steps. nih.gov

High-Performance Liquid Chromatography (HPLC): For final purification and analysis, HPLC is often employed due to its high resolution and sensitivity. It allows for the separation of closely related compounds that may co-elute in simpler chromatographic systems.

Chromatographic separation is based on principles such as adsorption, partition, and size exclusion, enabling the isolation of compounds based on their molecular characteristics and interactions with the stationary and mobile phases.

Advanced Spectroscopic Characterization

Once isolated, the structural elucidation of this compound relies heavily on advanced spectroscopic techniques, providing detailed information about its molecular architecture.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and 3D)

NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like this compound. amibase.orgnih.gov High-field NMR instruments offer increased signal-to-noise ratio (SNR) and enhanced spectral resolution, which are crucial for resolving signals from complex molecules.

1D NMR (¹H NMR and ¹³C NMR):

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within the molecule. For this compound, ¹H NMR spectra have revealed signals characteristic of tertiary methyl groups (e.g., at δ 0.83 and 1.02, 6H), an epoxide methylene (B1212753) (e.g., at δ 4.06 and 4.03, ABd, J 15.3 Hz), a secondary hydroxyl group (e.g., at δ 3.23, dd, J 4.2 and 11.6 Hz), and a vinyl proton (e.g., at δ 7.39, tt, J 1.5 Hz, H-14). amibase.org

¹³C NMR spectroscopy confirms the presence and type of carbon atoms (methyl, methylene, methine, quaternary) and provides insights into the carbon skeleton and functional groups. For diterpenoids like this compound, ¹³C NMR has confirmed the existence of double bonds, including tetrasubstituted (e.g., at δ 135.72 and 134.86) and trisubstituted (e.g., at δ 124.87 and 144.86) olefinic carbons, and carbonyl resonances (e.g., at δ 172.22). amibase.orgnih.gov

2D NMR (e.g., HETCOR, HMQC-TOCSY, HSQC, HMBC): These experiments provide crucial connectivity information between atoms, enabling the assembly of the molecular structure.

Heteronuclear Correlation (HETCOR) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate protons with their directly attached carbons, aiding in the assignment of ¹H and ¹³C signals. amibase.org

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range correlations between protons and carbons separated by two or three bonds, which are vital for establishing connectivity across quaternary carbons and ring systems. amibase.org

Total Correlation Spectroscopy (TOCSY) and HMQC-TOCSY experiments identify spin systems, showing correlations between all protons within a coupled network. amibase.orgnih.gov

3D NMR: In cases of highly complex structures or overlapping signals, 3D NMR experiments can provide additional resolution and connectivity data, further aiding in unambiguous structural assignments. amibase.orgnih.gov

The combined data from these NMR experiments allows for the detailed mapping of the carbon-hydrogen framework and the assignment of functional groups, leading to the complete elucidation of this compound's structure.

Table 1: Illustrative NMR Spectral Data for this compound (Generalized)

| Type of Proton/Carbon | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Connectivity/Features |

| Tertiary Methyls | 0.83, 1.02 (6H, s) | - | Characteristic of methyl groups in diterpenoids amibase.org |

| Epoxide Methylene | 4.06, 4.03 (ABd, J 15.3 Hz) | 57.30 (C-17) | Indicative of an epoxy group amibase.orgnih.gov |

| Secondary Hydroxyl | 3.23 (dd, J 4.2, 11.6 Hz) | - | Proton geminal to a hydroxyl group amibase.org |

| Vinyl Proton (H-14) | 7.39 (tt, J 1.5 Hz) | - | Proton on a double bond amibase.org |

| Carbonyl Carbon | - | 172.22 | Characteristic of an aldehyde or similar carbonyl amibase.orgnih.gov |

| Tetrasubstituted Olefinic Carbons | - | 135.72, 134.86 | Carbons of a double bond with no directly attached protons amibase.org |

| Trisubstituted Olefinic Carbons | - | 124.87, 144.86 | Carbons of a double bond with one directly attached proton amibase.org |

Note: The specific chemical shifts provided are illustrative and derived from general discussions of this compound and related diterpenoids. amibase.orgnih.gov

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful technique for determining the absolute configuration (AC) and conformations of chiral compounds in solution. VCD measures the differential absorption of left versus right circularly polarized infrared radiation by a chiral molecule, providing a unique vibrational fingerprint that is highly sensitive to stereochemistry.

For this compound, which possesses multiple chiral centers, VCD spectroscopy has been utilized in conjunction with theoretical calculations to assign its absolute configuration. The experimental VCD spectra are compared with theoretically calculated VCD spectra for different possible stereoisomers, allowing for the unambiguous determination of the correct absolute configuration. This method is particularly valuable for complex natural products where traditional chemical derivatization or X-ray crystallography may be challenging.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns, which are crucial for structural elucidation.

Molecular Weight and Formula Determination: High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), provides highly accurate mass measurements, allowing for the precise determination of the molecular formula of this compound. This is critical for confirming the elemental composition derived from other analytical data.

Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS) or other ionization techniques coupled with tandem MS (MS/MS) can induce fragmentation of the molecule. The resulting fragmentation pattern, or mass spectral fingerprint, provides valuable information about the substructures present in the molecule and their connectivity. By analyzing the characteristic neutral losses and fragment ions, chemists can deduce the arrangement of atoms within the this compound structure. Time-of-Flight (TOF) MS is often used for its high resolution and rapid analysis, particularly for accurate mass determination.

The combination of accurate mass determination and detailed fragmentation analysis from MS data, alongside NMR and VCD, provides a robust basis for the complete and confident structural elucidation of this compound.

Structural Confirmation Techniques

Structural confirmation of this compound is achieved through a combination of advanced analytical techniques and comparison with established data. The detailed analysis provided by various NMR experiments, including 1D (e.g., ¹H NMR, ¹³C NMR) and 2D (e.g., COSY, HSQC, HMBC, NOESY) techniques, allows for a comprehensive understanding of the compound's structure. researchgate.net The consistency of data obtained from these multiple spectroscopic approaches serves as a robust method of structural confirmation.

For diterpenoids and similar complex natural products, the absolute configuration can be determined by comparing experimental and theoretically calculated Electronic Circular Dichroism (ECD) spectra, and through DP4+ probability calculations. nih.govsci-hub.box While these specific methods are mentioned for related compounds, they represent the state-of-the-art in structural confirmation for such molecules.

Furthermore, the availability of this compound's 3D crystal structure in public databases, such as PubChem, serves as a direct form of structural confirmation. researchgate.netsemanticscholar.org This indicates that its molecular arrangement has been sufficiently characterized and validated to be included in chemical databases.

Compound Information

Chemical Synthesis and Analog Generation

Biosynthetic Pathways of Aframodial

The biosynthesis of diterpenoids, including this compound, follows established pathways common to terpene synthesis in living organisms.

The general enzymatic cascade for diterpene biosynthesis typically involves:

Isoprenyl pyrophosphate synthases: Catalyzing the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately GGPP.

Diterpene synthases (diTPSs): These enzymes, particularly Class II diTPSs, initiate the cyclization of GGPP to form a bicyclic intermediate. iupac.orgrsc.org

This compound is structurally characterized as a labdane (B1241275) diterpenoid, specifically an 8β,17-epoxy-12E-labdane-15,16-dial. tandfonline.comhmdb.canumberanalytics.comnih.gov Labdane diterpenes form a significant class of natural bicyclic diterpenes. thegoodscentscompany.com Their biosynthesis is closely linked to the universal diterpenoid pathway. The key intermediate in labdane biosynthesis is copalyl pyrophosphate (CPP), which is formed from GGPP through the action of a Class II diterpene synthase, copalyl pyrophosphate synthase (CPS). nih.goviupac.orgrsc.org This cyclization step establishes the characteristic bicyclic core of the labdane structure. Subsequent modifications, often catalyzed by Class I diTPSs and cytochrome P450 enzymes, lead to the diverse range of labdane diterpenoids, including this compound. iupac.orgrsc.org The Aframomum genus, from which this compound is isolated, is recognized for its capacity to produce labdane diterpenoids, underscoring this biosynthetic relationship. scribd.comfrontiersin.org

Precursor Utilization and Enzymatic Steps

Total Synthesis Approaches to this compound

Total synthesis aims to construct complex molecules from simpler, readily available precursors. While total synthesis of this compound has been reported, detailed mechanistic insights into these approaches are not widely available in the provided search results. princeton.edu

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, commercially available starting materials. numberanalytics.comnih.govyoutube.comyoutube.comnih.gov This process identifies strategic disconnections, which are hypothetical bond cleavages that simplify the molecular structure. For complex natural products like this compound, which possesses multiple stereocenters and a fused bicyclic system with an epoxide and dialdehyde (B1249045) functionalities, retrosynthetic analysis would typically focus on:

Key bond disconnections: Identifying C-C bonds whose formation would simplify the structure.

Functional group interconversions (FGIs): Transforming complex functional groups into simpler ones that can be formed more readily.

Stereochemical control: Planning reactions that establish the correct relative and absolute stereochemistry.

While the general principles of retrosynthetic analysis are well-established for complex molecules, specific, detailed retrosynthetic analyses or strategic disconnections directly applied to the total synthesis of this compound were not explicitly provided in the search results.

The synthesis of this compound presents significant stereoselective challenges due to its multiple chiral centers and the presence of an epoxide ring and an E-configured double bond. hmdb.caiupac.org Achieving the correct stereochemistry is crucial for mimicking the natural product's properties. General challenges in stereoselective synthesis, which would apply to this compound, include:

Control of multiple stereocenters: Synthesizing molecules with several chiral centers requires highly selective reactions to ensure the formation of the desired diastereomer or enantiomer. rsc.orgresearchgate.netprinceton.edunumberanalytics.comrsc.org

Epoxide formation: The formation of the 8β,17-epoxy group in this compound requires precise control to achieve the correct stereoisomer. iupac.org

Olefin geometry: Maintaining or establishing the E-configuration of the Δ¹² double bond is another critical aspect.

Chiral auxiliaries or catalysts: Often, stereoselective synthesis relies on chiral auxiliaries, asymmetric catalysis, or biocatalytic methods to induce the desired stereochemical outcome. rsc.orgprinceton.edunumberanalytics.comrsc.orgwikipedia.org

Despite the known importance of this compound's stereochemistry, specific challenges encountered during its stereoselective synthesis were not detailed in the provided information. However, a configurational and conformational study of this compound and its diastereomers has been conducted using experimental and theoretical spectroscopic techniques, highlighting the importance of its precise three-dimensional structure. youtube.com

Retrosynthetic Analysis and Strategic Disconnections

Semisynthesis and Derivatization Studies

Semisynthesis, or partial chemical synthesis, involves using compounds isolated from natural sources as starting materials to produce novel compounds or modify existing ones. nih.govwikipedia.orgfrontiersin.orguni-giessen.de This approach is particularly valuable for complex natural products where total synthesis might be overly challenging or uneconomical.

For this compound, studies involving its derivatization have been reported. For instance, analytical and preparative thin-layer chromatography (TLC) of this compound and related compounds like aframolin B have been performed, often involving derivatization for detection purposes. researchgate.net The synthesis of this compound derivatives has also been mentioned in the context of preparing related labdane-type diterpenes. youtube.com While these indicate that derivatization studies are part of the research on this compound, detailed accounts of extensive semisynthesis from specific natural precursors for the purpose of generating novel analogs with distinct properties were not explicitly provided. Semisynthesis can offer advantages such as higher yields of intermediates and the ability to create analogs with modified characteristics. wikipedia.orgfrontiersin.org

Generation of this compound Analogs and Derivatives

The chemical synthesis of this compound has been a subject of research, with various approaches explored for its preparation and the creation of related compounds. A direct method for synthesizing this compound involves the epoxidation of (E)-labda-8(17),12-diene-15,16-dial. This transformation is achieved by treating (E)-labda-8(17),12-diene-15,16-dial with m-chloroperbenzoic acid (m-CPBA) in dichloromethane. This single-step epoxidation reaction has been reported to yield this compound in approximately 40% yield. The structure of the synthesized this compound is confirmed through spectroscopic data, including ¹H and ¹³C NMR, IR, and mass spectroscopic studies, which are compared with previously reported spectral data semanticscholar.org.

Beyond direct synthesis, research has also focused on the generation of this compound derivatives and analogs. These studies often leverage naturally occurring labdane-type diterpenes as starting materials, chemically transforming them into novel compounds. For instance, the synthesis of hedychenone, yunnancoronarins, and other this compound derivatives has been reported nih.govresearchgate.netnih.govebi.ac.ukuni.lunih.govsci-hub.se. These compounds share structural similarities with this compound, indicating common synthetic pathways or precursor relationships within the labdane diterpenoid family.

One notable precursor in the synthesis of labdane-type diterpenes, which can be further modified into this compound derivatives, is larixol (B1207091). Synthetic routes starting from larixol have enabled the preparation of furan (B31954) and 1,4-enedial labdane-type diterpenes, including hedychenone, which can be obtained in 20% yield from these transformations uni.lunih.gov. This highlights the utility of readily accessible natural products as scaffolds for the synthesis of complex diterpenoid structures related to this compound.

The chemical transformations involved in generating this compound and its derivatives often utilize specific reagents and conditions to achieve desired structural modifications, as summarized in the table below.

Table 1: Key Synthetic Transformations for this compound and its Derivatives

| Product/Derivative | Starting Material | Reagent(s) | Conditions | Yield | Reference |

| This compound | (E)-labda-8(17),12-diene-15,16-dial | m-chloroperbenzoic acid (m-CPBA) | Dichloromethane, ice-cooled, then room temperature | 40% | semanticscholar.org |

| Hedychenone | Larixol (via furan and 1,4-enedial labdane-type diterpenes) | Not specified for direct conversion; involves multi-step transformation | Not specified for direct conversion | 20% (from larixol to hedychenone) | uni.lunih.gov |

| This compound Derivatives | Various labdane-type diterpenes | Various (e.g., oxidative degradation) | Various | Not specified | nih.govresearchgate.netnih.govebi.ac.uknih.govsci-hub.se |

Synthesis of Diastereomers and Stereoisomers

This compound possesses four chiral centers, which theoretically allows for 2⁴ = 16 possible diastereomers cannalib.eu. The precise control over stereochemistry is crucial in the synthesis of complex natural products like this compound and its related compounds, as different stereoisomers can exhibit distinct physical, chemical, and biological properties.

The synthesis of specific diastereomers and stereoisomers often employs stereoselective synthetic strategies researchgate.netmdpi.com. Beyond synthesis, the identification and differentiation of these isomers are critical. Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in distinguishing between this compound and its diastereomers, such as the synthetic 8-epimer. Differences in the proton NMR shifts of specific atoms, like Ha-17 and Hb-17, have been used to confirm the stereochemistry of the C-8, C-17 epoxide in this compound and its epimeric forms plantaedb.com. For instance, this compound (1) exhibits Ha-17 and Hb-17 resonances at δ 2.42 and 2.27, respectively, while its 8-epimer (5) shows these protons at δ 2.70 and 2.56 plantaedb.com. Similarly, ¹³C NMR resonances for C-8 and C-17 also aid in distinguishing these isomers plantaedb.com.

Furthermore, advanced spectroscopic techniques like Vibrational Circular Dichroism (VCD) have been applied to conduct configurational and conformational studies of this compound and its diastereomers cannalib.eu. VCD spectroscopy provides insights into the three-dimensional arrangement of atoms in chiral molecules by measuring the differential absorption of left and right circularly polarized infrared light. This method, combined with theoretical calculations, helps in assigning the absolute configuration of chiral compounds, even those with multiple chiral centers cannalib.eu.

General methods for the separation of stereoisomers, including diastereomers, typically involve chromatographic techniques or the formation of diastereomeric salts followed by fractional crystallization. These separation methods are essential for isolating pure stereoisomers from complex synthetic mixtures or natural extracts.

Table 2: Spectroscopic Differentiation of this compound and its 8-Epimer

| Compound | Proton NMR Shifts (δ) for Ha-17 / Hb-17 | Carbon-13 NMR Shifts (δ) for C-8 / C-17 | Reference |

| This compound (1) | 2.42 / 2.27 | 48.80 / 57.60 | plantaedb.com |

| 8-Epimer (5) | 2.70 / 2.56 | Not specified for 8-epimer, but stated to be different from this compound | plantaedb.com |

Biological Activities and Mechanistic Investigations Preclinical Research

Antimicrobial Activity Studies

Aframodial demonstrates significant antimicrobial activity, making it a promising candidate for combating various pathogenic microorganisms. scispace.comnih.gov

This compound has been reported to actively inhibit the growth of several important bacterial species. Its antibacterial spectrum includes Gram-negative bacteria such as Salmonella enteriditis, Pseudomonas fragi, P. fluorescens, and Proteus vulgaris, as well as Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogens. ajol.info Notably, this compound has shown significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a critical multidrug-resistant pathogen. nih.gov

While specific MIC (Minimum Inhibitory Concentration) values for this compound against all listed bacterial strains are not uniformly available across all sources, some studies on Aframomum extracts, which contain this compound, provide indicative data. For instance, Aframomum letestuanum seed extract, containing this compound, displayed a MIC of 64 µg/mL against Klebsiella pneumoniae strains. researchgate.net Another study reported a MIC of 12.5 µg/mL for this compound against Staphylococcus aureus NCTC 8530 and Bacillus subtilis K-49. scispace.com

Table 1: Reported Antibacterial Activity of this compound

| Microorganism Tested | Efficacy / MIC (µg/mL) | Reference |

| Staphylococcus aureus NCTC 8530 | 12.5 | scispace.com |

| Bacillus subtilis K-49 | 12.5 | scispace.com |

| Salmonella enteriditis | Inhibitory | ajol.info |

| Pseudomonas fragi | Inhibitory | ajol.info |

| Pseudomonas fluorescens | Inhibitory | ajol.info |

| Proteus vulgaris | Inhibitory | ajol.info |

| Streptococcus pyogens | Inhibitory | ajol.info |

| MRSA | Significant activity | nih.gov |

This compound exhibits a wide spectrum of antifungal activity, which is considered to be of particular significance. scispace.comiupac.org It has demonstrated strong activity against various fungal species, including yeasts and filamentous fungi. Specifically, this compound has shown robust inhibition against Saccharomyces cerevisiae, Schizosaccharomyces pombe, Hansenula anomala, and Candida utilis. scispace.com Furthermore, it has been reported to actively inhibit the growth of Aspergillus flavus, A. parasiticus, A. ochraceus, and A. niger. ajol.info Significant antimicrobial activity against Cryptococcus neoformans has also been observed. nih.gov

In some cases, this compound has been noted to be slightly more active than commercially available antifungal agents like amphotericin B, although the high toxicity of amphotericin B limits its widespread use. scispace.com

Table 2: Reported Antifungal Activity of this compound

| Microorganism Tested | Efficacy / MIC (µg/mL) | Reference |

| Saccharomyces cerevisiae | Strong activity | scispace.com |

| Schizosaccharomyces pombe | Strong activity | scispace.com |

| Hansenula anomala | Strong activity | scispace.com |

| Candida utilis | Strong activity | scispace.com |

| Aspergillus flavus | Inhibitory | ajol.info |

| Aspergillus parasiticus | Inhibitory | ajol.info |

| Aspergillus ochraceus | Inhibitory | ajol.info |

| Aspergillus niger | Inhibitory | ajol.info |

| Cryptococcus neoformans | Significant activity | nih.gov |

The antimicrobial efficacy of this compound is attributed to several proposed mechanisms, which often involve disruption of cellular integrity and inhibition of vital microbial processes.

One of the primary proposed mechanisms of action for lipophilic antimicrobial compounds, including this compound, is the disruption of microbial cell membranes. researchgate.netsemanticscholar.org This mechanism involves the compound interacting directly with the lipid bilayer, leading to increased membrane permeability, loss of membrane potential, and leakage of intracellular components. nih.govmdpi.comnih.gov Such disruption can ultimately result in cell lysis and death. nih.gov The lipophilic nature of this compound facilitates its integration into the bacterial or fungal cell membrane, thereby compromising its structural integrity and functional barrier. researchgate.netsemanticscholar.org

This compound has been implicated in the inhibition of H+-ATPase-dependent proton pumps. researchgate.net These proton pumps are crucial for maintaining cellular pH homeostasis and generating a proton motive force, which is essential for various cellular processes, including nutrient transport and ATP synthesis in microorganisms. mdpi.comnih.gov By inhibiting these pumps, this compound can disrupt the proton gradient across the cell membrane, leading to an imbalance in intracellular pH and a depletion of cellular energy, thereby impairing microbial growth and viability. researchgate.netmdpi.com

Another significant mechanism attributed to this compound, particularly in the context of overcoming multidrug resistance, is its ability to inhibit efflux pumps. researchgate.net Efflux pumps are membrane-bound transporters that actively expel various antimicrobial agents and toxic compounds out of microbial cells, contributing significantly to antibiotic resistance. mdpi.comanr.frnih.gov By inhibiting these pumps, this compound can prevent the efflux of other antimicrobial compounds (or even itself), leading to increased intracellular concentrations of these agents and restoring their antibacterial activity against resistant strains. researchgate.netnih.gov This mechanism is particularly relevant for combating multidrug-resistant bacteria like Klebsiella pneumoniae, where Aframomum letestuanum extracts containing this compound have shown an ability to overcome resistance by inhibiting efflux pumps. ajol.inforesearchgate.net

Proposed Antimicrobial Mechanisms of Action

Inhibition of H+-ATPase-Dependent Proton Pumps

Antiplasmodial Activity in in vitro Models

This compound has been investigated for its in vitro antiplasmodial activity. Studies have shown that this compound, alongside other compounds like coronarin B and galanolactone, exhibited inhibitory effects against the chloroquine-sensitive strain of Plasmodium falciparum. The reported IC50 values for this compound in these studies ranged from 24 to 56 µM. researchgate.netnih.gov However, another study also reported that this compound demonstrated weak in vitro antiplasmodial effects against Plasmodium falciparum strain 3D7, with an IC50 value greater than 25 µM. capes.gov.bracs.org This latter research suggested that the observed antiplasmodial effect of this compound might be an indirect consequence of its incorporation into the erythrocyte lipid bilayer, leading to changes in erythrocyte membrane curvature. capes.gov.bracs.org

Table 1: Antiplasmodial Activity of this compound and Related Compounds

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| This compound | Chloroquine-sensitive | 24-56 | researchgate.netnih.gov |

| Coronarin B | Chloroquine-sensitive | 24-56 | researchgate.netnih.gov |

| Galanolactone | Chloroquine-sensitive | 24-56 | researchgate.netnih.gov |

| This compound | 3D7 | > 25 | capes.gov.bracs.org |

Cytotoxic Activity in in vitro Cancer Cell Line Models

Research into the cytotoxic activity of this compound in in vitro cancer cell line models has yielded specific findings. In a preliminary experiment evaluating its effect on leukemia CCRF-CEM cells, this compound was found to be less active. At a concentration of 40 μg/mL, this compound induced more than 50% growth of this cell line, indicating a lack of significant cytotoxic effect in this particular model. phcog.com

In the context of evaluating activity against sensitive and drug-resistant cancer phenotypes, this compound was included in a study that tested various compounds from Aframomum species. While certain extracts and other isolated compounds from Aframomum arundinaceum demonstrated cytotoxic activity against both sensitive and multi-drug resistant cancer cell lines, this compound itself (identified as compound 1 in that study) was noted as being less active. Specifically, at a concentration of 40 μg/mL, it induced over 50% growth of leukemia CCRF-CEM cells, suggesting it did not exhibit significant cytotoxicity against this sensitive cell line, nor was it highlighted for activity against drug-resistant phenotypes in that context. phcog.com

Based on the available preclinical research, specific cellular and molecular mechanisms of cytotoxicity, along with corresponding IC50 values, have not been extensively reported for this compound itself indicating significant cytotoxic effects. The aforementioned study on leukemia CCRF-CEM cells noted this compound's low activity, implying it did not reach the threshold for meaningful IC50 determination in that model. phcog.com

Evaluation in Sensitive and Drug-Resistant Cancer Phenotypes

Enzyme Modulation and Inhibition

Current literature does not provide direct experimental data or specific IC50 values for this compound's inhibitory activity against Human Neutrophil Elastase (HNE). Research on HNE inhibition typically focuses on specific compounds and their mechanisms, but this compound has not been prominently featured in this area based on available information.

This compound has been assumed to possess an inhibitory effect against cholesterol biosynthesis, leading to its consideration as a potential hydroxymethylglutaryl-Coenzyme A (HMG-CoA) reductase inhibitor. thegoodscentscompany.com However, specific experimental data or IC50 values directly demonstrating this compound's inhibition of HMG-CoA reductase were not found in the reviewed literature. HMG-CoA reductase is a key enzyme in the mevalonate (B85504) pathway, crucial for cholesterol biosynthesis.

Human Neutrophil Elastase (HNE) Inhibition

Influence on Metabolic Pathways (e.g., Lipid Metabolism)

Other Preclinical Biological Observations (e.g., Neuroactive Properties)

Beyond its metabolic influences, this compound has exhibited notable neuroactive properties in preclinical investigations. It has been characterized as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. japsonline.compageplace.de TRPV1 channels are non-selective cation channels expressed predominantly in peripheral sensory neurons and play crucial roles in pain signaling, thermosensation, and neurogenic inflammation. Activation of TRPV1 can lead to various physiological responses, including nociception.

TRPV1 Agonist Activity of this compound

| Compound | Target | EC50 (μM) | Reference |

| This compound | TRPV1 | 12 | |

| Capsaicin | TRPV1 | 0.71 | |

| Piperine | TRPV1 | 37.9 | |

| Warburganal | TRPV1 | 2.0 | |

| Scalaradial | TRPV1 | 3.2 | |

| Merulidial | TRPV1 | 1.2 | |

| Drimenol | TRPV1 | 13.2 |

Note: EC50 values represent the half-maximal effective concentration required to activate the target.

Furthermore, this compound is a key component of Aframomum melegueta seed extracts, which have shown promising neuroactive effects in preclinical and pilot clinical studies. researchgate.net These extracts demonstrated potential for anxiety reduction, mood improvement, stress mitigation, and sleep enhancement. In vitro pharmacological assays suggest that a primary mechanism underlying these effects may involve the inhibition of Fatty Acid Amide Hydrolase (FAAH). researchgate.net FAAH is an enzyme responsible for the hydrolysis of endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased levels of anandamide, which is known to mediate emotional homeostasis and contribute to anxiolytic effects. The extract also showed modulation of hCB2R and 5HT1AR, and activation of TRPV1, further contributing to its neuroactive profile.

Structure Activity Relationship Sar and Computational Studies

Methodologies for SAR Determination of Aframodial and its Analogs

Structure-activity relationship (SAR) studies are fundamental in identifying the specific structural characteristics of a compound that are responsible for its biological activity gardp.orgwikipedia.org. For this compound and its analogs, SAR determination often involves a combination of experimental biological assays and computational analyses.

Experimentally, the biological activity of this compound and its derivatives can be assessed through in vitro testing. For instance, this compound (compound 11) has been evaluated for its in vitro antiplasmodial activity against Plasmodium falciparum strain 3D7, where it exhibited weak antiplasmodial effects with an IC₅₀ greater than 25 µM worldagroforestry.org. Concurrently, it was observed to induce echinocytic or stomatocytic changes in erythrocyte membrane curvature, suggesting its incorporation into the lipid bilayer worldagroforestry.org. Such experimental data, when combined with structural variations of this compound, allow researchers to infer which parts of the molecule are critical for a specific biological response.

Computationally, SAR methodologies involve characterizing chemical structures and applying chemometric approaches to establish relationships between structure and activity wikipedia.orgnih.gov. These methods can predict the activity of untested chemicals, either on an ordinal scale (e.g., active vs. inactive) or a continuous scale (e.g., median lethal dose) nih.gov. While direct experimental synthesis and testing of this compound analogs for comprehensive SAR were not detailed in the provided sources, the in silico studies on this compound and related compounds from Zingiber officinale and Aframomum melegueta implicitly contribute to SAR understanding by linking structural features to predicted activities researchgate.netsemanticscholar.orgresearchgate.netnanobioletters.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical relationships that correlate the chemical structure of a molecule with its biological activity wikipedia.orgnih.gov. These models are highly valuable for predicting the activities of new or untested compounds. QSAR approaches can involve two-dimensional (2D) or three-dimensional (3D) molecular descriptors that capture electronic, steric, and hydrophobic properties of the compounds nih.gov.

For this compound, QSAR modeling has been employed in studies investigating its potential biological activities. For example, in a study on estrogen receptor inhibitory activity of Zingiber officinale-derived compounds, this compound was included in QSAR analysis. The study utilized AutoQSAR to generate predictive models. The best-developed model, kpls_molprint2D_6, demonstrated strong predictive power, as indicated by its statistical metrics: a standard deviation (S.D.) of 0.5530, an R² value of 0.7722, a root mean square error (RMSE) of 0.5112, and a Q² of 0.7355 nanobioletters.com. These values collectively meet the criteria for a robust QSAR model.

The QSAR model predicted the pIC₅₀ value for this compound in inhibiting the estrogen receptor.

Table 1: Predicted pIC₅₀ of this compound for Estrogen Receptor Inhibition

| Compound | Predicted pIC₅₀ |

| This compound | -7.573 |

This demonstrates how QSAR models can quantitatively link structural features to a specific biological outcome, aiding in the identification of potential drug candidates and understanding their mechanism of action nanobioletters.com.

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a larger macromolecule (receptor) openaccessjournals.commdpi.comnih.gov. This technique is crucial for understanding the nature of ligand-receptor interactions, estimating binding energies, and identifying potential therapeutic agents mdpi.com.

This compound has been extensively studied using molecular docking, particularly as a potential inhibitor of the SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7) and the estrogen receptor. For the SARS-CoV-2 Mpro, the 3D structure of this compound (PubChem CID 9905088) was retrieved from the PubChem database and prepared for docking using software like PyRx researchgate.netsemanticscholar.org. The docking studies predicted a binding affinity of -7.5 kcal/mol for this compound with SARS-CoV-2 Mpro researchgate.net. This binding energy suggests a favorable interaction, indicating this compound's potential as an Mpro inhibitor. The molecular docking process involved preparing the protein target (e.g., COVID-19 Mpro, PDB ID: 6LU7) by assigning charges, solvation parameters, and fragmental volumes using tools like AutoDock Tool 4 (ADT) semanticscholar.orgresearchgate.net. Ligands were prepared and their drug-likeness properties analyzed before docking semanticscholar.org.

In another study focusing on estrogen receptor inhibitory activity, this compound was docked against the estrogen receptor, yielding a predicted pIC₅₀ value of -7.573 nanobioletters.com. Molecular docking simulations aim to identify the most likely binding conformation and the corresponding intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-receptor complex openaccessjournals.commdpi.com.

Table 2: Molecular Docking Scores for this compound with Target Proteins

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted pIC₅₀ |

| SARS-CoV-2 Main Protease | 6LU7 | -7.5 | N/A |

| Estrogen Receptor | N/A | N/A | -7.573 |

Note: N/A indicates data not available in the provided sources for that specific entry.

Conformational Analysis and Stereochemical Influences on Bioactivity

Conformational analysis is the study of the three-dimensional shapes (conformations) that molecules can adopt and the factors influencing these shapes fiveable.me. This is a critical aspect of medicinal chemistry because a molecule's specific 3D arrangement significantly impacts its biological activity and its ability to interact optimally with target receptors or enzymes fiveable.menih.gov.

This compound is a chiral molecule possessing four chiral centers, which theoretically allows for 2⁴ = 16 diastereomers researchgate.net. The absolute configuration of a chiral molecule is paramount to its biological activity, and determining this configuration can be challenging, especially with an increasing number of chiral centers researchgate.net.

To understand the conformational preferences and stereochemical influences on this compound's bioactivity, experimental and theoretical spectroscopic methods such as vibrational absorption (VA) and vibrational circular dichroism (VCD) spectroscopy have been employed researchgate.net. These techniques provide insights into the 3D structures and can distinguish between different diastereomers, which is crucial since different stereoisomers can exhibit vastly different biological activities or even toxicity researchgate.net.

Natural products, unlike many synthetically derived drugs, often possess significant conformational flexibility. While this flexibility can be beneficial for properties like transport, solubility, and selectivity, a small molecule's biological activity is ultimately predicated on forming optimal interactions with its target receptor's binding site, which often requires a specific, "bioactive" conformation nih.gov. Computational methods are used to identify low-energy conformers and to understand how altering a molecule's conformational preferences can impact its biological activity nih.gov.

In Silico Prediction of Biological Potential

In silico prediction methods utilize computational tools and algorithms to forecast various biological properties and potential activities of chemical compounds based on their molecular structures nih.govfrontiersin.org. These predictions can include pharmacokinetic properties (ADME: absorption, distribution, metabolism, excretion), toxicity profiles, and specific pharmacological activities.

For this compound, in silico approaches have been used to assess its drug-likeness and predict its potential as a therapeutic agent.

Drug-likeness Analysis: The drug-likeliness properties of this compound were analyzed using software such as DruLiTo researchgate.netsemanticscholar.org. This analysis typically evaluates parameters like molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, and rotatable bonds, which are indicative of a compound's potential to be an orally active drug semanticscholar.org.

Pharmacological Potential: Beyond drug-likeness, in silico methods predict specific biological activities. For instance, molecular docking, as discussed in Section 6.3, directly predicts potential inhibitory activities against specific protein targets like SARS-CoV-2 Mpro and the estrogen receptor researchgate.netnanobioletters.com.

ADME and Toxicity Prediction: While specific ADME and toxicity predictions for this compound were not detailed in the provided snippets, in silico frameworks commonly incorporate these evaluations. For example, a network-based in silico framework for identifying drug candidates from herbal medicine includes ADME evaluation frontiersin.org. Machine learning algorithms applied to a broad range of chemical properties can estimate pharmacokinetic parameters such as absorption rate constant, volume of systemic circulation, and hepatic intrinsic clearance, which are crucial for understanding a compound's fate in the body nih.gov.

These in silico predictions allow researchers to prioritize compounds for further experimental investigation, accelerating the drug discovery process by narrowing down the vast chemical space to molecules with the most promising biological potential frontiersin.org.

Analytical Methods for Research and Quantification of Aframodial

Chromatographic Quantification Techniques

Chromatographic methods are fundamental for separating Aframodial from complex mixtures, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. HPLC, often coupled with various detection systems, provides high resolution and sensitivity. For the analysis of this compound and similar compounds from natural product extracts, reversed-phase HPLC (RP-HPLC) is commonly employed.

A typical HPLC method for the analysis of diterpenoids, which include this compound, involves a C18 reversed-phase column. The elution is often performed using a gradient system to achieve optimal separation of compounds within complex matrices. For instance, a method described for the purification of a related natural product utilized a C18 column (250 × 8 mm, 5 µm) with a mobile phase consisting of water (solvent A) and acetonitrile (B52724) (solvent B). The elution gradient started with 55% B for 13 minutes, increasing to 100% B over 5 minutes, and maintaining 100% B for 20 minutes, at a flow rate of 1.5 mL/min researchgate.net. While this specific method was for another compound, the parameters indicate the general approach for diterpenoid analysis. RP-HPLC analysis has been used in the phenolic characterization of Aframomum species, suggesting its applicability for quantifying various phytochemicals, including this compound, within these plant extracts tandfonline.comtandfonline.com. HPLC-QTOF-MS/MS has also been used to profile phytocontents in Aframomum species researchgate.net.

| Parameter | Detail |

|---|---|

| Column Type | C18 Reversed-Phase Column researchgate.net |

| Column Dimensions | 250 × 8 mm, 5 µm researchgate.net |

| Mobile Phase | Solvent A: Water; Solvent B: Acetonitrile researchgate.net |

| Elution Gradient | 55% B for 13 min, increasing to 100% B in 5 min, maintaining 100% B for 20 min researchgate.net |

| Flow Rate | 1.5 mL/min researchgate.net |

| Detection System | UV-Vis Detector (common for compounds with chromophores) researchgate.net |

Gas Chromatography (GC) is primarily used for the analysis of volatile and semi-volatile compounds. While this compound is a diterpenoid, its presence in essential oils and its potential for volatilization under specific conditions make GC, particularly when coupled with mass spectrometry (GC-MS), a relevant analytical tool hmdb.caresearchgate.netijtsrd.comug.edu.ghnih.govresearchgate.netgoogleapis.comidosi.org. GC-MS analysis has been instrumental in identifying phytochemical components in extracts of Aframomum danielli researchgate.net.

Specific GC-MS parameters have been reported for the analysis of volatile components from Aframomum species. For instance, a SHIMADZU GcMs-QP2010 plus system equipped with an Hp-5Ms capillary column (0.25 µm film thickness) and electron impact (EI) ionization (70 eV) has been used. The injector and detector temperatures were set at 250°C, and the oven temperature program typically involved an initial hold at 60°C for 30 minutes, followed by an increase to 240°C at a rate of 5°C/min. Helium serves as the carrier gas at a flow rate of 1 mL/min, with a split ratio of 50:1. Sample injection volumes of 1.0 µL are common ijtsrd.com. Predicted GC-MS spectra for this compound are also available in databases, aiding in identification hmdb.ca. Headspace Solid Phase Microextraction (HS-SPME) coupled with GC-MS offers a solvent-free and non-destructive approach for screening volatile organic compounds from plants, which can be applied to Aframomum species nih.gov.

| Parameter | Detail |

|---|---|

| Instrument | SHIMADZU GcMs-QP2010 plus ijtsrd.com |

| Ionization Mode | Electron Impact (EI), 70 eV ijtsrd.com |

| Capillary Column | Hp-5Ms (bonded 0.25 µm) ijtsrd.com |

| Injector Temperature | 250°C ijtsrd.com |

| Detector Temperature | 280°C ijtsrd.com |

| Oven Temperature Program | 60°C for 30 min, then programmed to 240°C at 5°C/min ijtsrd.com |

| Carrier Gas | Helium ijtsrd.com |

| Flow Rate | 1 mL/min ijtsrd.com |

| Split Ratio | 50:1 ijtsrd.com |

| Sample Size | 1.0 µL ijtsrd.com |

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective screening tool for the qualitative identification and preliminary analysis of this compound in plant extracts google.comuni-giessen.de. It is particularly useful for monitoring chromatographic separations and assessing the presence of specific compounds.

For the analysis of this compound, TLC typically involves the use of silica (B1680970) gel G thin-layer plates. A common solvent system for developing the chromatogram is n-hexane-ethyl acetate (B1210297) in a ratio of 85:15, allowing for a migration distance of approximately 9 cm google.com. After development, the plate is dried, and spots can be visualized using various detection methods. A 10% phosphomolybdic acid ethanol (B145695) solution, followed by heating at 105°C, can be used to develop spot color google.com. Additionally, detection under UV light at 254 nm is effective for compounds with chromophores uni-giessen.de. TLC has been used for the analytical and preparative separation of this compound uni-giessen.de.

| Parameter | Detail |

|---|---|

| Stationary Phase | Silica gel G thin-layer plate google.com |

| Mobile Phase | n-hexane-ethyl acetate (85:15) google.com |

| Migration Distance | 9 cm google.com |

| Detection Reagent | 10% phosphomolybdic acid ethanol solution google.com |

| Visualization Method | Heating at 105°C for color development; UV light at 254 nm google.comuni-giessen.de |

Gas Chromatography (GC) Applications

Spectrophotometric Assays for Detection and Purity

Spectrophotometric assays, particularly in the ultraviolet (UV) region, are valuable for the detection and purity assessment of this compound, especially when it possesses characteristic chromophores. These methods rely on the absorption of light at specific wavelengths by the compound.

| Extract Type | Maximum Absorption Wavelengths (nm) |

|---|---|

| Ether Extract of Alpinia galanga rhizome | 256, 295 google.com |

| 95% Ethanol Extract of Alpinia galanga rhizome | 220, 235, 250, 292 google.com |

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Advanced hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing comprehensive data for the analysis of complex natural product samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the identification, characterization, and quantification of this compound. LC-MS, particularly LC-MS/MS, is used for profiling the phytocontents of plant extracts and for metabolomic profiling, allowing for the detection of numerous compounds, including this compound, in a single run researchgate.netug.edu.ghnih.gov. This technique is crucial for the structural characterization of isolated compounds, providing molecular weight and fragmentation pattern information ug.edu.gh.

GC-MS, as previously discussed, is highly effective for volatile and semi-volatile components. It provides both retention time data from the GC separation and mass-to-charge ratio data from the MS detector, enabling the identification of compounds by comparing their spectra with spectral libraries azolifesciences.com. GC-MS analysis has been successfully applied to identify phytochemical components in Aframomum danielli researchgate.net and other Aframomum species ijtsrd.comresearchgate.netidosi.org. The coupling of GC with MS allows for robust identification even in complex mixtures, as the fragmentation patterns provide structural insights azolifesciences.com.

Development of Methods for Complex Natural Product Matrices

This compound is a labdane (B1241275) diterpenoid isolated from numerous Aframomum species, including A. polyanthum, A. masuianum, A. kayserianum, A. sulcatum, A. longifolius, A. arundinaceum, and A. latifolium tandfonline.comtandfonline.com. These plant sources (seeds, rhizomes, leaves) represent highly complex natural product matrices, rich in a variety of secondary metabolites such as other diterpenoids, sesquiterpenoids, arylalkanoids, flavonoids, alkaloids, saponins, and tannins researchgate.nettandfonline.comnih.govtandfonline.comui.edu.ng.

The development of analytical methods for this compound in these matrices requires specialized approaches to ensure effective extraction, separation, and accurate quantification. Chromatographic techniques, including column chromatography, are essential for the isolation of individual constituents from crude extracts nih.govug.edu.ghresearchgate.net. Solvent extraction methods, such as using methanol, n-hexane, or dichloromethane, are often employed as initial steps to obtain crude extracts from the plant material ug.edu.ghuni-giessen.de. Subsequent purification and analysis then rely on the aforementioned chromatographic and hyphenated techniques. The challenge lies in achieving sufficient selectivity and sensitivity to detect and quantify this compound amidst potentially interfering co-eluting compounds. Therefore, methods often involve careful optimization of extraction protocols, chromatographic conditions, and detection parameters to handle the inherent complexity of natural product samples.

Future Research Directions and Translational Perspectives

Identification of Novel Biological Targets for Aframodial

Understanding the precise molecular targets of this compound is paramount for its rational drug design and development. While the exact mechanism of action of many terpenes, including this compound, is not fully elucidated, current hypotheses suggest that these lipophilic compounds may exert their effects through membrane disruption, altering membrane fluidity, and influencing signaling pathways involving ligands and cofactors. tandfonline.com

Research has begun to identify specific enzymatic targets. This compound has been shown to act as a mixed inhibitor of pyruvate (B1213749) kinase (PyK) from rabbit muscle and an uncompetitive inhibitor of aldolase (B8822740) from Trypanosoma brucei. dicames.online Notably, its inhibitory effect on Trypanosoma brucei aldolase is 11 times greater than on its mammalian counterpart, and it is twice as active on Trypanosoma brucei phosphoglucose (B3042753) isomerase (PGI) compared to its host homolog. dicames.online Furthermore, this compound has been identified as a potential hydroxylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, an enzyme critical in cholesterol synthesis. iupac.org In silico studies have also explored its potential to inhibit the SARS CoV-2 Main Protease, suggesting antiviral possibilities. semanticscholar.orgresearchgate.net Further research is needed to comprehensively map all relevant biological targets and pathways modulated by this compound, which could involve advanced proteomic, metabolomic, and transcriptomic studies.

Development of Advanced Synthetic Strategies for Analogs

The complexity of natural product structures like this compound often necessitates the development of efficient synthetic routes to ensure a consistent supply for research and potential therapeutic development, as well as to create novel analogs with improved pharmacological profiles. This compound, a labdane (B1241275) diterpenoid, has been isolated from Aframomum daniellii seeds and can be chemically transformed into aframodiol through reduction. dicames.online

While natural extraction is a primary source, the demand for kilogram quantities for further testing highlights the need for robust synthetic methods. iupac.org Research into the synthesis of this compound derivatives has been reported, indicating the feasibility of chemical modification. researchgate.netresearchgate.net Future efforts in this area will focus on developing advanced synthetic strategies, including total synthesis and semi-synthesis from readily available precursors. This could involve exploring parallel synthesis techniques and scaffold decoration to generate diverse libraries of this compound analogs. Such strategies aim to overcome challenges associated with structural complexity, stereoselectivity, and scalability, ultimately enabling the creation of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Challenges and Opportunities in Sustainable Supply for Research

Ensuring a sustainable supply of this compound for ongoing research and potential commercialization presents both challenges and opportunities. The Aframomum genus, the primary source of this compound, is recognized as an enormous resource for novel compounds; however, these plants are currently under-researched, and their conservation status is poor. tandfonline.comtandfonline.comresearchgate.netnih.gov The increasing loss of species due to habitat destruction and climate change underscores the urgent need for conservation efforts. tandfonline.comtandfonline.comnih.gov

The requirement for significant quantities of this compound for future testing necessitates exploring alternative sourcing strategies beyond wild harvesting. iupac.org While Aframomum polyanthum, A. masuianum, and A. kayserianum have shown comparable this compound content (5g/kg dry weight of seeds) to A. daniellii, indicating potential alternative natural sources, relying solely on natural extraction poses long-term sustainability concerns. iupac.org

Challenges in Sustainable Supply:

Limited Natural Abundance: Many Aframomum species are frequently collected but taxonomically neglected, and their habitats are threatened. tandfonline.comtandfonline.comnih.gov

Cultivation Difficulties: Establishing large-scale cultivation for consistent yield can be challenging for wild-growing species.

Supply Chain Complexities: Ensuring ethical and environmentally responsible harvesting practices across diverse regions. ivalua.comresearchgate.netdrydengroup.com

Opportunities in Sustainable Supply:

Sustainable Harvesting Practices: Implementing controlled and regenerative harvesting methods to protect natural populations.

Cultivation and Domestication: Developing agricultural practices for Aframomum species to ensure a reliable and scalable supply.

Biotechnological Production: Exploring microbial fermentation or plant cell culture techniques for this compound biosynthesis.

Advanced Synthetic Production: As discussed in Section 8.2, developing efficient chemical synthesis methods can reduce reliance on natural sources.

Collaborative Conservation: Strengthening efforts to establish taxonomy, preserve the Aframomum genus, and explore its medicinal properties in collaboration with local communities and conservation organizations. tandfonline.comtandfonline.comresearchgate.netnih.gov

Potential for this compound as a Lead Compound in Drug Discovery (Preclinical Stage)

This compound exhibits a broad spectrum of promising biological activities, positioning it as a strong candidate for a lead compound in preclinical drug discovery. Lead compounds serve as the foundational molecules from which new medicines are developed, undergoing rigorous evaluation for efficacy, safety, and pharmacokinetics in laboratory and animal models before human trials. ppd.comangelinipharma.comstxbp1disorders.orgaristo-group.comnumberanalytics.comjournaljamps.com

Key Preclinical Findings for this compound:

Antimicrobial Activity: this compound demonstrates significant antifungal activity, showing comparable or even stronger effects than amphotericin B against certain yeasts, including Saccharomyces cerevisiae and Candida utilis. iupac.orgscispace.com It also exhibits antibacterial properties against various pathogenic bacteria such as Salmonella enteriditis, Pseudomonas fragi, Proteus vulgaris, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Aspergillus flavus, A. parasiticus, A. ochraceus, and A. niger. tandfonline.comresearchgate.netajol.infonih.gov

Cytotoxic Activity: this compound has shown cytotoxic effects against certain cancer cell lines, specifically L1210 and KB cells. scispace.comresearchgate.net Importantly, some studies indicate that this compound and its derivative aframodiol are non-cytotoxic to certain cell types or in specific contexts, suggesting a potential for selective toxicity against disease-relevant cells. dicames.online

Anti-hypercholesterolemic Effects: Japanese researchers have demonstrated the anti-hypercholesterolemic effect of this compound, indicating its potential in managing cholesterol levels. iupac.orgscispace.com

Antiparasitic Activity: Beyond its antibacterial and antifungal properties, this compound shows promise against parasites, specifically inhibiting key glycolytic enzymes in Trypanosoma brucei, the causative agent of African trypanosomiasis. dicames.online

These diverse preclinical findings highlight this compound's potential as a multifaceted therapeutic agent. Future preclinical research will involve detailed mechanistic studies, structure-activity relationship (SAR) investigations to optimize its potency and selectivity, and further in vivo studies in relevant animal models to confirm its efficacy and safety profile. The goal is to identify and validate specific indications where this compound or its optimized analogs can serve as effective drug candidates.

Conservation Efforts for Aframomum Species in Relation to Research

The continued research and potential therapeutic development of this compound are intrinsically linked to the conservation of its natural sources, the Aframomum species. The African genus Aframomum, belonging to the Zingiberaceae family, is a diverse group of tropical plants that are frequently collected but have been largely neglected taxonomically. tandfonline.comtandfonline.comnih.gov

The ongoing and unprecedented loss of species due to man-made habitat destruction and climate change presents a critical challenge to the long-term availability of natural products like this compound. tandfonline.comtandfonline.comnih.gov This situation underscores the urgent need not only to understand the phylogenetics, chemotaxonomy, and biology of these plants but also to actively preserve the rapidly disappearing species. tandfonline.comtandfonline.comnih.gov

Conservation efforts are vital to ensure a sustainable supply of Aframomum species for future research and to protect biodiversity. These efforts should include:

Taxonomic Studies: Comprehensive taxonomic studies to accurately identify and classify Aframomum species, which is fundamental for conservation and sustainable utilization. tandfonline.comtandfonline.comnih.gov

Habitat Preservation: Protecting the natural habitats of Aframomum species from deforestation and other destructive human activities.

Ex Situ Conservation: Establishing botanical gardens and seed banks to preserve genetic diversity outside their natural habitats.

Sustainable Harvesting Practices: Promoting and implementing sustainable harvesting techniques for wild populations to prevent overexploitation.

Cultivation Programs: Developing and supporting cultivation programs for Aframomum species, which can reduce pressure on wild populations while providing a reliable source for research.

Community Engagement: Engaging local communities in conservation efforts and promoting the sustainable use of these plants, recognizing their traditional importance.

By strengthening these conservation initiatives, the scientific community can ensure the continued availability of Aframomum species, thereby safeguarding the future of this compound research and its potential contributions to medicine.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What are the validated protocols for isolating Aframodial from Aframomum species, and how can researchers optimize yield and purity?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography and HPLC. Key steps include:

- Plant Material Authentication : Use taxonomic verification and voucher specimens to ensure species accuracy .

- Extraction Optimization : Test solvents with varying polarities and employ techniques like Soxhlet extraction for efficiency .

- Purity Validation : Combine NMR, mass spectrometry, and HPLC to confirm structural integrity and purity (>95% recommended) .

- Data Consideration : Document extraction yields (e.g., 0.2–0.5% w/w in A. melegueta) and compare solvent systems in a table (e.g., ethanol vs. hexane efficiency) .

Q. Which in vitro assays are most reliable for evaluating this compound’s 15-lipoxygenase (15-LOX) inhibitory activity?

- Methodological Answer : Use spectrophotometric assays monitoring linoleic acid oxidation at 234 nm. Include:

- Positive Controls : Zileuton (a known 15-LOX inhibitor) for comparative IC50 calculations .

- Dose-Response Curves : Test concentrations from 1–100 μM, with triplicate measurements to ensure reproducibility .

- Enzyme Stability : Pre-incubate 15-LOX at 25°C for 10 minutes to minimize activity loss during assays .

- Data Consideration : Report IC50 values with standard deviations (e.g., this compound IC50 = 12.3 ± 1.5 μM vs. Zileuton IC50 = 8.7 ± 0.9 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis, focusing on variables such as:

- Sample Purity : Compare studies using ≥90% pure this compound versus crude extracts .

- Assay Conditions : Normalize data for pH, temperature, and enzyme batch variations .

- Statistical Rigor : Apply ANOVA or Bayesian analysis to assess inter-study variability .

Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine omics and molecular docking approaches:

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells (e.g., NF-κB pathway targets) .

- Molecular Docking : Model this compound’s interaction with 15-LOX using AutoDock Vina; validate with mutagenesis studies .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Data Consideration : Report docking scores (e.g., binding energy ≤ -7.0 kcal/mol) and correlate with in vitro IC50 values .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential while minimizing ethical concerns?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Model Selection : Use murine inflammation models (e.g., carrageenan-induced paw edema) with sample sizes justified by power analysis .

- Dose Translation : Calculate human-equivalent doses from animal studies using body surface area scaling .

- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and randomization .

- Data Consideration : Include a table of dose ranges (e.g., 10–50 mg/kg in mice) with corresponding biomarker changes (e.g., TNF-α reduction ≥30%) .

Methodological Best Practices

Q. What steps ensure reproducibility when synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Reaction Standardization : Document catalyst ratios (e.g., Pd/C at 5% w/w), temperatures, and solvent systems in detail .

- Analytical Consistency : Use identical HPLC gradients and NMR parameters (e.g., 500 MHz, CDCl3) across batches .

- Open Data Sharing : Deposit synthetic protocols in repositories like Zenodo with DOI links .

Q. How can researchers leverage contradictory findings to propose novel hypotheses about this compound’s multitarget effects?

- Methodological Answer : Apply systems biology tools:

Retrosynthesis Analysis